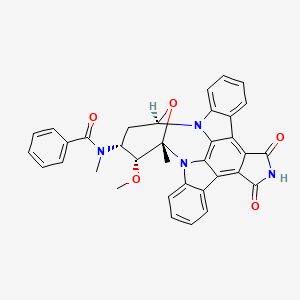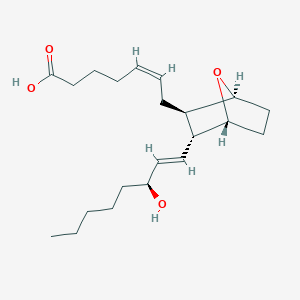
Stauprimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stauprimide ist ein semisynthetisches Analog der Staurosporin-Familie von Indolocarbazolen. Es wurde erstmals 1994 im Rahmen einer umfassenden Struktur-Aktivitätsuntersuchung zur Verbesserung der selektiven Inhibition der Proteinkinase C als potenzieller Antitumormittel veröffentlicht . Neuere Studien haben gezeigt, dass this compound die Effizienz der gerichteten Differenzierung von Maus- und menschlichen embryonalen Stammzellen in Synergie mit definierten extrazellulären Signalcues erhöht .
Wissenschaftliche Forschungsanwendungen
Stauprimide has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of indolocarbazoles and their derivatives.
Wirkmechanismus
Target of Action
Stauprimide primarily targets the NME2 (PUF) transcription factor . This transcription factor plays a crucial role in cellular differentiation processes .
Mode of Action
This compound interacts with the NME2 transcription factor, inhibiting its translocation to the nucleus . This interaction results in the down-regulation of c-Myc expression , a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation.
Biochemical Pathways
The interaction between this compound and the NME2 transcription factor significantly influences the cellular signaling pathways that govern the differentiation of stem cells into various cell types . By down-regulating c-Myc expression, this compound primes embryonic stem cells for differentiation .
Pharmacokinetics
It is known that this compound is a semi-synthetic analog of the staurosporine family of indolocarbazoles , which suggests it may share similar pharmacokinetic properties with other members of this family.
Result of Action
The primary result of this compound’s action is the sensitization of cells for differentiation . It has been shown to enable differentiation into various cell lineages under different differentiation conditions, including neurons, hematopoietic mesoderm, beating cardiac myocytes, and skeletal muscle .
Biochemische Analyse
Biochemical Properties
Stauprimide interacts with the NME2 (PUF) transcription factor, leading to the down-regulation of c-Myc expression . This interaction plays a crucial role in biochemical reactions, particularly in the differentiation of stem cells .
Cellular Effects
This compound has been shown to increase the efficiency of the directed differentiation of mouse and human embryonic stem cells in synergy with defined extracellular signaling cues . It suppresses MYC transcription in cancer cell lines derived from distinct tissues . Using renal cancer cells, it has been confirmed that this compound inhibits NME2 nuclear localization .
Molecular Mechanism
The core mechanism of action for this compound centers on its ability to enhance the transcriptional activities of the NME2 protein, which is pivotal in cellular differentiation processes . It promotes embryonic stem cell (ESC) differentiation by inhibiting nuclear localization of the MYC transcription factor NME2, which in turn results in down-regulation of MYC transcription .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in H1184 cells, process formation was predominantly induced by this compound and, to a lesser extent, in lestaurtinib-, this compound-, and UCN-01-treated cells .
Dosage Effects in Animal Models
Administration of this compound has been shown to inhibit tumor growth in rodent xenograft models
Subcellular Localization
This compound functions by inhibiting the nuclear localization of the MYC transcription factor NME2
Vorbereitungsmethoden
Stauprimide wird durch eine Reihe chemischer Reaktionen synthetisiert, ausgehend von Staurosporin. Der Syntheseweg beinhaltet die Modifikation der Staurosporinstruktur, um bestimmte funktionelle Gruppen einzuführen, die ihre biologische Aktivität verbessern. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen zu erreichen . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen in seiner Struktur durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Struktur-Aktivitätsbeziehungen von Indolocarbazolen und ihren Derivaten zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Interaktion mit dem NME2-Transkriptionsfaktor, um die c-Myc-Expression herunterzuregulieren, was zur Differenzierung von Stammzellen führt . Diese Interaktion hemmt die nukleäre Lokalisierung von NME2, wodurch die transkriptionelle Aktivierung von c-Myc blockiert und die Zelldifferenzierung gefördert wird . Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die NME2-c-Myc-Signalisierungsachse und andere verwandte Transkriptionsregulatoren .
Analyse Chemischer Reaktionen
Stauprimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: This compound can undergo substitution reactions where specific atoms or groups in its structure are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Stauprimide ist unter seinen Analoga einzigartig aufgrund seiner spezifischen Fähigkeit, die gerichtete Differenzierung von Stammzellen zu verbessern. Ähnliche Verbindungen umfassen:
Staurosporin: Die Stammverbindung von this compound, bekannt für ihre breitgefächerte Kinaseinhibition.
Rebeccamycin: Ein weiteres Indolocarbazol mit Antitumoreigenschaften.
K252a: Ein Staurosporin-Analog mit neurotropher Aktivität.
Midostaurin: Ein Staurosporin-Derivat, das zur Behandlung bestimmter Krebsarten eingesetzt wird. Stauprimides Einzigartigkeit liegt in seiner selektiven Inhibition der Proteinkinase C und seiner Fähigkeit, Stammzellen für die Differenzierung zu präparieren, was es von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
CAS-Nummer |
154589-96-5 |
|---|---|
Molekularformel |
C35H28N4O5 |
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)/t23-,24+,31-,35+/m1/s1 |
InChI-Schlüssel |
MQCCJEYZKWZQHU-JTPSWESPSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Isomerische SMILES |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Kanonische SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Stauprimide; N-Benzoyl-7-oxostaurosporine; |
Herkunft des Produkts |
United States |
Q1: What is the main mechanism of action of Stauprimide in cancer cells?
A1: this compound acts by selectively suppressing the transcription of the MYC oncogene. [] It achieves this by inhibiting the nuclear localization of NME2, a transcription factor that regulates MYC expression. [] By preventing NME2 from entering the nucleus, this compound effectively downregulates MYC transcription, leading to reduced MYC protein levels. []
Q2: What evidence supports the potential of this compound as an anti-cancer agent?
A2: Studies have demonstrated that this compound suppresses MYC transcription in various cancer cell lines, regardless of their tissue of origin. [] Importantly, administering this compound inhibited tumor growth in rodent xenograft models, indicating its potential efficacy in vivo. [] These findings provide a strong rationale for further exploring this compound as a potential anti-cancer therapeutic.
Q3: Besides its anti-cancer activity, how else has this compound been investigated in stem cell research?
A3: this compound has shown promise in promoting the differentiation of human embryonic stem cells (hESCs) towards definitive endoderm (DE). [, ] Researchers have investigated various protocols using this compound in combination with other factors, such as activin A and small molecule inducers, to enhance DE differentiation efficiency. [, ] This research highlights the potential of this compound in manipulating stem cell fate for regenerative medicine applications.
Q4: What are the limitations of current protocols for differentiating DE into pancreatic endocrine cells using this compound?
A4: Although this compound-primed hESCs showed competency for differentiation into pancreatic progenitors and hepatocyte-like cells, current protocols were not universally successful in generating pancreatic endocrine (PE) cells. [] This suggests that further optimization of differentiation protocols is required to improve the efficiency of generating specific endodermal derivatives, such as PE cells, from this compound-primed hESCs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)


![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)

